molecular formula C7HBr2F5O B1410379 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene CAS No. 1804415-12-0

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene

Cat. No.: B1410379
CAS No.: 1804415-12-0
M. Wt: 355.88 g/mol
InChI Key: NOAAFVVGXFNUMO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms (positions 1 and 3), two fluorine atoms (positions 2 and 4), and a trifluoromethoxy group (position 6). This arrangement of electron-withdrawing substituents imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2,4-dibromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(5(9)6(4)11)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAAFVVGXFNUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,4-difluoro-6-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and trifluoromethoxy can influence the reactivity and stability of the compound. These groups can stabilize negative charges and enhance the compound’s ability to participate in nucleophilic substitution reactions. Molecular targets and pathways involved in its biological activity would require further investigation to elucidate.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene ()

  • Formula : C₇H₄BrF₃O
  • Substituents : Single bromine (position 1) and trifluoromethoxy (position 3).
  • Reactivity : Used in Pd-catalyzed arylations with heteroarenes (e.g., imidazopyridines) to yield bioactive derivatives with >90% efficiency. The reduced steric bulk compared to the target compound enables high reactivity in cross-coupling reactions .
  • Applications : Intermediate for pharmaceuticals and agrochemicals.

1,3-Dibromo-4,6-dimethoxybenzene (BP 3689, )

  • Formula : C₈H₆Br₂O₂
  • Substituents : Two bromines (positions 1 and 3) and two methoxy groups (positions 4 and 6).
  • Key Difference : Methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluoromethoxy and fluorine substituents in the target compound. This difference reduces electrophilic substitution reactivity in BP 3689 compared to the target .

1,2-Dimethyl-5-(2-(trifluoromethoxy)phenyl)imidazole (Compound 17, )

  • Substituents : Trifluoromethoxy group at position 2 of the benzene ring, fused with an imidazole ring.
  • Reactivity : Demonstrates the versatility of trifluoromethoxy-substituted bromobenzenes in forming heterocyclic scaffolds. The target compound’s additional halogens may hinder similar reactivity due to steric and electronic effects .

Physicochemical Properties and Stability

Trifluoromethoxy-Substituted Alkanes ()

Compounds like (E)-3-(trifluoromethoxy)prop-1-en-1-yl)benzene (28) and 1-iodo-2-((trifluoromethoxy)methyl)benzene (30) feature trifluoromethoxy groups attached via alkyl or alkenyl chains. These structures exhibit higher solubility in organic solvents compared to the target compound, which is heavily halogenated and likely more lipophilic .

Thermal Stability

The trifluoromethoxy group in the target compound enhances thermal stability compared to methoxy analogs (e.g., BP 3689) due to the strong C–F bonds. However, the presence of bromine and fluorine may increase susceptibility to nucleophilic aromatic substitution under harsh conditions .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Reactivity/Applications
1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene C₇HBr₂F₅O Br (1,3); F (2,4); OCF₃ (6) ~359.9 Specialty chemicals, intermediates
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O Br (1); OCF₃ (3) 241.00 Pd-catalyzed arylations (>90% yield)
1,3-Dibromo-4,6-dimethoxybenzene (BP 3689) C₈H₆Br₂O₂ Br (1,3); OCH₃ (4,6) ~305.9 Less reactive toward electrophilic substitution
(E)-3-(trifluoromethoxy)prop-1-en-1-yl)benzene C₁₀H₉F₃O OCF₃ on propene chain 226.06 Higher solubility in organic solvents

Research Findings and Implications

  • Reactivity Trends : The target compound’s multiple halogens and trifluoromethoxy group create a highly electron-deficient aromatic system, favoring nucleophilic aromatic substitution over electrophilic pathways. This contrasts with methoxy-substituted analogs (e.g., BP 3689) .
  • Synthetic Challenges : Steric hindrance from bromine and fluorine substituents may reduce efficiency in cross-coupling reactions compared to simpler analogs like 1-bromo-3-(trifluoromethoxy)benzene .
  • Applications: Potential use in agrochemicals or pharmaceuticals where electron-withdrawing groups enhance metabolic stability.

Biological Activity

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Characterized by the presence of bromine and fluorine atoms along with a trifluoromethoxy group, this compound exhibits unique chemical properties that may influence its biological interactions.

The compound's structure can be described as follows:

  • Molecular Formula : C7HBr2F5O
  • IUPAC Name : 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene
  • Molecular Weight : 338.88 g/mol

The presence of multiple electronegative atoms (bromine and fluorine) contributes to the compound's reactivity and stability, which are critical for its biological activity.

The biological activity of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene is hypothesized to involve the following mechanisms:

  • Nucleophilic Substitution : The bromine atoms can be substituted by nucleophiles under appropriate conditions, potentially leading to the formation of biologically active derivatives.
  • Electron-Withdrawing Effects : The trifluoromethoxy and fluorine groups enhance the compound's ability to stabilize negative charges, influencing its reactivity in biological systems.

Cytotoxicity and Antitumor Effects

In vitro studies on similar halogenated compounds have demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with trifluoromethoxy groups have been associated with increased potency in inhibiting tumor growth by affecting cell proliferation pathways. The precise effects of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene on cancer cells require further investigation but may follow similar trends observed in related compounds .

Case Study 1: Antitumor Activity

A comparative study involving various halogenated benzene derivatives revealed that compounds with multiple halogens exhibited enhanced antitumor activity in mouse xenograft models. The study highlighted that the combination of bromine and fluorine atoms significantly impacted the mechanism of action against tumor cells, potentially through modulation of signaling pathways involved in cell growth and apoptosis.

Case Study 2: Environmental Impact

Research has also explored the environmental persistence of halogenated compounds. The stability of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene in ecological systems raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Understanding these effects is crucial for assessing the compound's safety profile in industrial applications .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Environmental Persistence
1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzeneUnknownNeeds InvestigationModerate
Similar Halogenated Compound AModerateLow (15 µM)High
Similar Halogenated Compound BHighModerate (20 µM)Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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